2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride
Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride is a chemical compound that is part of the tetrahydropyran family, a group of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of an amine group attached to the tetrahydropyran ring, which can be further modified to create a variety of derivatives with potential applications in pharmaceuticals and chemical synthesis.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can be achieved through various methods. One efficient approach is using tetra-methyl ammonium hydroxide as a catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media . This method is advantageous due to its mild and neutral conditions, which lead to high yields and simple work-up procedures. Additionally, the synthesis of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine involves condensation with aromatic aldehydes and ketones, followed by reduction to form secondary amines . This indicates that the tetrahydropyran ring can be functionalized to create a diverse range of compounds.
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives can be complex and is often elucidated using various spectroscopic techniques. For instance, the synthesis of Schiff bases derived from similar amines involves monitoring the reaction with UV-Visible and FTIR spectroscopy . The structures of these compounds are further deduced using NMR, MS, and other physical measurements, which suggests that similar analytical methods would be applicable for the structural analysis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride.
Chemical Reactions Analysis
Tetrahydropyran derivatives can undergo a range of chemical reactions. The secondary amines of the tetrahydropyran series can react with acetic acid and propionic acid chlorides to form corresponding amides . Schiff bases, which can be derived from related amines, are known to exhibit various biological activities, indicating that 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride could also be a precursor for biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives are often characterized using a combination of spectroscopic and computational methods. For example, DFT/B3LYP theoretical calculations, including optimization and frequency analysis, are used to understand the properties of Schiff bases derived from similar amines . These studies provide insights into the molecular electrostatic potential, as well as the energy levels of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting reactivity and interaction with biological targets.
Scientific Research Applications
Synthesis of Polycyclic Compounds
Researchers have developed methods for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives and hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives using condensation reactions. These compounds are integral to the structure of many natural products, showcasing the application in constructing complex molecular architectures rapidly and efficiently (Someswarao et al., 2018).
Chemical Transformations and Amide Formation
The condensation of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with aromatic aldehydes and ketones leads to the formation of secondary amines and amides of the tetrahydropyran series. This illustrates the compound's versatility in synthesizing new chemical entities through straightforward reactions (Arutyunyan et al., 2017).
Enaminone Structures and Tautomerism
The study of enaminone structures derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine reveals insights into tautomerism, demonstrating the compound's utility in understanding chemical equilibrium and structural analysis (Brbot-Šaranović et al., 2001).
Ligand Synthesis for Metal Complexes
2-(Tetrahydro-2H-pyran-2-yl)ethanamine has been utilized in synthesizing pyrazole-based ligands for metal complexes, highlighting its role in inorganic chemistry and the potential for creating novel coordination compounds (Cubanski et al., 2013).
Antimicrobial and Antinociceptive Activities
Further research involves evaluating the biological activity of compounds derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine. Studies have shown the potential for antimicrobial and antinociceptive effects, indicating the compound's significance in medicinal chemistry and drug discovery (Al-Obaidi, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(oxan-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQAPJJITJTNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592052 | |
Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride | |
CAS RN |
1005756-81-9 | |
Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1005756-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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